1-(4-Phenylmethoxyphenyl)ethyl octanoate
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Overview
Description
4-Benzyloxyphenylethyl octanoate is an organic compound with the molecular formula C24H32O3 It is a derivative of phenylethyl octanoate, where the phenyl group is substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxyphenylethyl octanoate typically involves the esterification of 4-benzyloxyphenylethyl alcohol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-benzyloxyphenylethyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenylethyl octanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-Benzyloxyphenylethyl alcohol.
Substitution: Various substituted phenylethyl octanoates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenylethyl octanoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. The ester group can undergo hydrolysis to release the active phenylethyl alcohol, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
4-Benzyloxyphenylethyl octanoate can be compared with other similar compounds such as:
Phenylethyl octanoate: Lacks the benzyloxy substitution, resulting in different chemical and biological properties.
4-Methoxyphenylethyl octanoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
4-Hydroxyphenylethyl octanoate: The hydroxyl group can form stronger hydrogen bonds compared to the benzyloxy group, affecting its solubility and biological activity.
The unique benzyloxy substitution in 4-benzyloxyphenylethyl octanoate provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethyl octanoate |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-6-10-13-23(24)26-19(2)21-14-16-22(17-15-21)25-18-20-11-8-7-9-12-20/h7-9,11-12,14-17,19H,3-6,10,13,18H2,1-2H3 |
InChI Key |
ZTKKHBHTSNPMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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